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Compound of Interest

Compound Name: (2-Nitrophenoxy)acetic acid

Cat. No.: B157429

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Nitrophenoxy)acetic acid, a compound of interest in various chemical and pharmaceutical
research fields. This document details the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for
acquiring such spectra. The information presented herein is intended to serve as a valuable
resource for the identification, characterization, and quality control of (2-Nitrophenoxy)acetic
acid.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (2-Nitrophenoxy)acetic acid
(CsH7NOs, Molecular Weight: 197.14 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~10-11 Singlet (broad) 1H -COOH
~7.9 Doublet of doublets 1H Ar-H (ortho to -NO2)
~7.6 Triplet of doublets 1H Ar-H (para to -O-)
~7.2 Doublet of doublets 1H Ar-H (ortho to -O-)
~7.1 Triplet of doublets 1H Ar-H (meta to -NO2)
~4.8 Singlet 2H -O-CHz-

Note: Predicted chemical shifts are based on the analysis of similar structures and general

principles of NMR spectroscopy. Actual values may vary depending on the solvent and

experimental conditions.

13C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (d) (ppm) Assignment
~170 -COOH

~150 Ar-C-O

~141 Ar-C-NO:
~134 Ar-CH

~126 Ar-CH

~122 Ar-CH

~116 Ar-CH

~66 -O-CHa-

Note: Data is based on typical chemical shift ranges for the respective functional groups and

may vary with experimental conditions.[1][2][3][4]
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)
3100-3000 Medium C-H stretch (Aromatic)
2980-2850 Medium C-H stretch (Aliphatic)

~1700 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1475 Medium C=C stretch (Aromatic)

N-O asymmetric & symmetric

~1520, ~1350 Strong ]

stretch (Nitro group)
~1250 Strong C-O stretch (Aryl ether)
~1200 Strong C-O stretch (Carboxylic Acid)

Mass Spectrometry (MS)
m/z

Interpretation

197 [M]* (Molecular lon)
152 [M - COOH]*

138 [M - OCH2COOQOH]*

122 [M - NO2 - COOH]*
106 [CeHaO2]*

92 [CeH4O]*

77 [CeHs]*

Note: The fragmentation pattern is predicted based on the structure of (2-Nitrophenoxy)acetic
acid and general fragmentation rules for carboxylic acids and nitroaromatic compounds.[5] For
the related compound (2-Nitrophenyl)acetic acid, prominent peaks are observed at m/z 136,
77, and 91.[6]
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:
* Weigh 5-10 mg of (2-Nitrophenoxy)acetic acid.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCIs) in
a clean, dry 5 mm NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

o Cap the NMR tube and ensure the solution is homogeneous. Gentle vortexing may be
applied.

1.2. *H NMR Acquisition Parameters:

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

1.3. 13C NMR Acquisition Parameters:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more due to the low natural abundance of 13C.
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o Relaxation Delay: 2-5 seconds.

e Temperature: 298 K.

1.4. Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

Integrate the signals in the 1H NMR spectrum.

Identify and report the chemical shifts (d) in ppm, multiplicities (s, d, t, g, m), and coupling
constants (J) in Hz.

Infrared (IR) Spectroscopy

2.1. Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of dry (2-Nitrophenoxy)acetic acid with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the powder into a pellet press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-
transparent pellet.

2.2. IR Spectrum Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

Scan Range: 4000-400 cm~1,

Resolution: 4 cm~1.

Number of Scans: 16-32 scans.
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e Acquire a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o The final spectrum should be presented in terms of transmittance (%) or absorbance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

3.1. Sample Preparation:

o Prepare a dilute solution of (2-Nitrophenoxy)acetic acid (approximately 1 mg/mL) in a
volatile organic solvent such as methanol or acetonitrile.

3.2. Mass Spectrum Acquisition (Electron lonization - EIl):

Mass Spectrometer: A mass spectrometer equipped with an Electron lonization (EI) source,
often coupled with a Gas Chromatograph (GC) for sample introduction.

lonization Energy: 70 eV.

Mass Range: m/z 40-500.

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with
an appropriate temperature program to ensure elution of the compound.

3.3. Data Analysis:

o |dentify the molecular ion peak ([M]*).

e Analyze the fragmentation pattern to identify characteristic fragment ions.
o Compare the obtained spectrum with a database if available.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of (2-Nitrophenoxy)acetic acid.
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Workflow for Spectroscopic Analysis of (2-Nitrophenoxy)acetic Acid

Sample Preparation

(2-Nitrophenoxy)acetic Acid Sample

Dissolve in Deuterated Solvent

(+ TMS) Prepare KBr Pellet Dissolve in Volatile Solvent

\ /

\ Data Acquisition ¢
A/
NMR Spectrometer Mass Spectrometer
(H & 3C) FTIR Spectrometer
/ \
/ Data Analysis & Interpretation \
\
Analyze Chemical Shifts, Analyze Absorption Bands Analyze Molecular lon Peak
Multiplicities, Coupling Constants (Functional Groups) & Fragmentation Pattern

Structural Elucidation

Confirm Structure of

(2-Nitrophenoxy)acetic Acid

Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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